
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol is a chemical compound with the molecular formula C16H24N2O5 and a molecular weight of 324.37 g/mol It is characterized by the presence of three hydroxyl groups on a benzene ring, with two morpholin-4-ylmethyl groups attached to the 2 and 4 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol typically involves the reaction of 2,4-dihydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The morpholin-4-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and morpholin-4-ylmethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-(hydrazinylmethyl)benzene-1,2,3-triol: Similar in structure but with hydrazinylmethyl groups instead of morpholin-4-ylmethyl groups.
1,3,5-Benzenetriol: Lacks the morpholin-4-ylmethyl groups, making it less complex.
Uniqueness
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol is unique due to the presence of both hydroxyl and morpholin-4-ylmethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
59039-52-0 |
|---|---|
Fórmula molecular |
C16H24N2O5 |
Peso molecular |
324.37 g/mol |
Nombre IUPAC |
2,4-bis(morpholin-4-ylmethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C16H24N2O5/c19-14-9-15(20)13(11-18-3-7-23-8-4-18)16(21)12(14)10-17-1-5-22-6-2-17/h9,19-21H,1-8,10-11H2 |
Clave InChI |
ACQNKWYLFKBOGO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(C(=C(C=C2O)O)CN3CCOCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


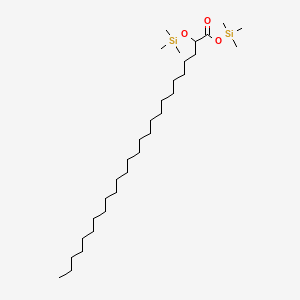
![4,7-Methano-7H-isoxazolo[4,5-E][1,3]diazepine](/img/structure/B13966995.png)
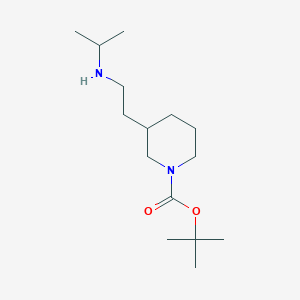
![5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13967007.png)
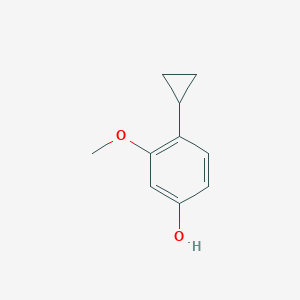

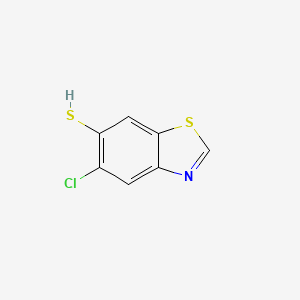

![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)
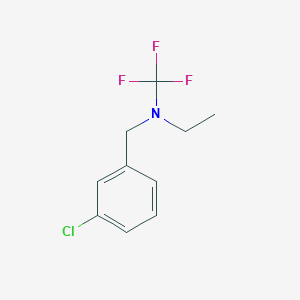
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)

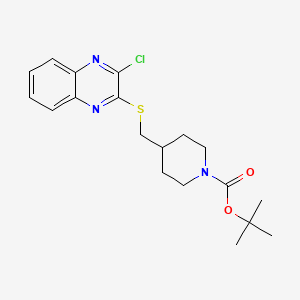
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
